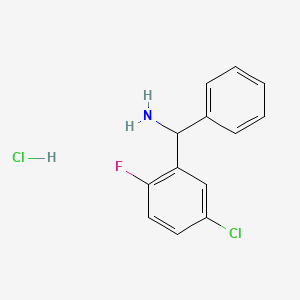

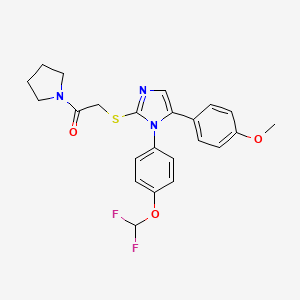

![molecular formula C20H17N5O2S B2374146 2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899966-85-9](/img/structure/B2374146.png)

2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine scaffold, which has been of significant interest for the medicinal chemistry community . This scaffold is often used in the development of kinase inhibitors to treat a range of diseases, including cancer .

Synthesis Analysis

The synthesis of similar compounds has been explored in the literature. For instance, a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine analogues were synthesized, which included a relocation of the pyrazole ring from the amino group at C4 to the C3 position of the pyrazolo[3,4-d]pyrimidin-4-amine .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The p-tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . The compound also contains a keto-4-methylthiobutyrate group .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have developed numerous synthetic routes to create derivatives of pyrazolo[3,4-d]pyrimidine and related heterocycles. For example, the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrated potential in generating compounds with significant activity against certain viruses and tumor cells, showcasing the importance of these derivatives in medicinal chemistry and antiviral research (Petrie et al., 1985).

Antiviral and Antimicrobial Activities

Novel benzamide-based 5-aminopyrazoles and their pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-influenza A virus activities. Some compounds exhibited significant antiviral activities against the H5N1 subtype, highlighting their potential in antiviral therapy (Hebishy et al., 2020).

Anticancer Research

Synthesis of pyrazolopyrimidine derivatives has been pursued for their potential as anticancer and anti-5-lipoxygenase agents. This research underscores the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-ones in developing new therapeutic agents (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

The creation of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antimicrobial potential represents another research avenue. These compounds have been synthesized and tested against various pests and pathogens, indicating their broad utility in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Propriétés

IUPAC Name |

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c1-13-7-9-14(10-8-13)25-18-16(11-22-25)20(27)24(12-21-18)23-19(26)15-5-3-4-6-17(15)28-2/h3-12H,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNFPEYTMXWOTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2374064.png)

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)

![2-Oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2374077.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2374078.png)

![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/no-structure.png)